5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then be further modified to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-tumor properties.
Medicine: It is being explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to exhibit anti-tumor activity by binding to and inhibiting the activity of certain proteins involved in cell proliferation . Molecular docking studies have revealed strong binding affinities to proteins such as CDK, c-Met, and EGFR, which are crucial in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but lacks the chlorine substituent.
Spirooxindoles: These compounds feature a spirocyclic structure with an oxindole moiety and have been studied for their biological activities.
Uniqueness
5-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This chlorine substituent can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug design and development .
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
5-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17ClN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
UUXMNRAMNIPROW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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